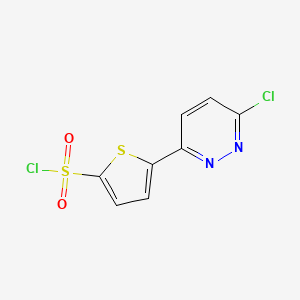

5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride

説明

5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride (CAS: 1017791-40-0) is a heterocyclic sulfonyl chloride with the molecular formula C₈H₄Cl₂N₂O₂S₂ and a molecular weight of 295.17 g/mol . The compound features a thiophene ring fused to a sulfonyl chloride group (–SO₂Cl) at the 2-position and a 6-chloropyridazine substituent at the 5-position. This structure confers high reactivity due to the electron-withdrawing nature of both the sulfonyl chloride and chloropyridazine groups, making it a valuable intermediate in organic synthesis, particularly for constructing sulfonamides or sulfonate esters in pharmaceuticals and agrochemicals.

特性

IUPAC Name |

5-(6-chloropyridazin-3-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2S2/c9-7-3-1-5(11-12-7)6-2-4-8(15-6)16(10,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIBGPNXGDANBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CC=C(S2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride (CAS No. 1017791-40-0) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 295.17 g/mol. The compound features a thiophene ring substituted with a chloropyridazine moiety and a sulfonyl chloride functional group, which may contribute to its reactivity and biological properties .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing sulfonyl chloride groups have been studied for their antibacterial properties. The sulfonamide derivatives are known to inhibit bacterial growth by targeting folic acid synthesis pathways, which are essential for bacterial cell proliferation .

- Enzyme Inhibition : The presence of the thiophene and pyridazine moieties may enhance the compound's ability to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to downstream effects in cellular signaling pathways.

- Anti-inflammatory Properties : Some studies suggest that similar compounds exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights that may be applicable to this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of thiophene derivatives with chloropyridazine and sulfonyl chlorides under controlled conditions. The resulting compound can be further modified to create derivatives with enhanced biological activities.

科学的研究の応用

Antidiabetic Potential

Recent studies have indicated that derivatives of 5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride exhibit significant antidiabetic properties. For instance, a study focused on the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives demonstrated that compounds derived from this class showed efficacy in reducing plasma glucose levels in diabetic rodent models. The compounds were tested for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and adipogenesis .

Key Findings :

- Adipogenic Activity : Compounds were screened in 3T3-L1 cells, showing stimulation of adipocyte differentiation.

- In Vivo Efficacy : In db/db mice models, a notable reduction in plasma glucose was observed with minimal weight gain compared to traditional PPARγ agonists like rosiglitazone .

| Compound | Dose (mg/kg) | Plasma Glucose Reduction (%) | Body Weight Gain (%) |

|---|---|---|---|

| Compound 6 | 100 | 26% | 7.12% |

| Rosiglitazone | 5 | 35% | 10.33% |

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research has shown that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity. The introduction of the chloropyridazine moiety enhances the interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth .

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Antidiabetic Agents : As discussed, its derivatives can serve as safer alternatives to existing antidiabetic drugs with fewer side effects.

- Antimicrobial Agents : The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

- PPAR Modulators : Its role as a PPARγ modulator suggests potential use in metabolic syndrome treatments.

類似化合物との比較

Table 1: Key Properties of Selected Sulfonyl Chlorides

Key Observations :

- Electron-Withdrawing Effects : The 6-chloropyridazine group in the target compound is a stronger electron-withdrawing substituent compared to pyridine (in the 2-pyridyl analog) or isoxazole, enhancing the electrophilicity of the sulfonyl chloride group .

- Thermal Stability: The benzoyl amino derivative (melting point 138°C) exhibits higher thermal stability than the pyridyl or isoxazole analogs, likely due to extended π-conjugation and hydrogen bonding .

準備方法

General Synthetic Strategy

The synthesis generally involves two key components:

- Preparation or procurement of the thiophene-2-sulfonyl chloride intermediate.

- Coupling or substitution reaction with the 6-chloropyridazin-3-yl moiety.

The sulfonyl chloride functionality is typically introduced via chlorosulfonation of thiophene derivatives or by conversion of thiophene-2-sulfonic acid derivatives using chlorinating agents.

Preparation of Thiophene-2-sulfonyl Chloride

Thiophene-2-sulfonyl chloride (CAS 16629-19-9) is a crucial precursor. A well-documented preparation involves:

- Starting from thiophene, sulfonation is performed to yield thiophene-2-sulfonic acid.

- The sulfonic acid is then converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Thiophene + chlorosulfonic acid, controlled temp | Thiophene-2-sulfonic acid formed |

| 2 | Thiophene-2-sulfonic acid + thionyl chloride reflux | Thiophene-2-sulfonyl chloride |

This method yields thiophene-2-sulfonyl chloride as a reactive intermediate suitable for further coupling reactions.

Coupling with 6-Chloropyridazin-3-yl Moiety

The 6-chloropyridazin-3-yl fragment is introduced via nucleophilic substitution or direct coupling with the thiophene-2-sulfonyl chloride.

- The 6-chloropyridazin-3-yl derivative is reacted with thiophene-2-sulfonyl chloride in an aprotic solvent such as tetrahydrofuran (THF).

- A base (e.g., sodium hydride or sodium hydroxide) is used to deprotonate the nucleophile, facilitating the substitution reaction.

- The reaction is conducted at low temperatures initially (0–5 °C) to control reactivity, then allowed to warm to ambient temperature over time.

Representative reaction conditions :

| Parameter | Condition |

|---|---|

| Solvent | Dry tetrahydrofuran (THF) |

| Base | Sodium hydride (60% dispersion) |

| Temperature | 0–5 °C initially, then room temp |

| Reaction time | 1 hour stirring after addition |

| Work-up | Acid-base extraction, drying over MgSO₄, recrystallization |

This method has been reported to yield the sulfonamide derivatives effectively, with yields around 34% for related sulfonamide products, indicating moderate efficiency.

Alternative Chlorination Methods for Sulfonyl Chloride Formation

Other chlorinating agents such as oxalyl chloride or phosphorus pentachloride can be used to convert sulfonic acids or sulfonate esters into sulfonyl chlorides. These reagents offer different reactivity profiles and may be chosen based on substrate sensitivity.

- Thionyl chloride is preferred for its volatility and ease of removal.

- Oxalyl chloride may be used under milder conditions but requires careful handling.

- Mixed acid anhydrides or active esters can be intermediates in sulfonyl chloride formation, especially when targeting peptide or heterocyclic derivatives.

Reaction Monitoring and Purification

- Reaction progress is typically monitored by thin-layer chromatography (TLC).

- Purification involves extraction, drying, and recrystallization from solvents such as hexanes/ethyl acetate or ethanol to obtain pure crystalline products.

- Storage under inert atmosphere (argon) at low temperature (-20 °C) is recommended to prevent decomposition of sulfonyl chlorides.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Sulfonation of thiophene | Chlorosulfonic acid, controlled temp | Forms thiophene-2-sulfonic acid | High |

| Conversion to sulfonyl chloride | Thionyl chloride, reflux | Volatile reagent, easy removal | High |

| Coupling with 6-chloropyridazin-3-yl | Sodium hydride, dry THF, 0–5 °C then RT | Nucleophilic substitution to form sulfonamide | Moderate (~34%) |

| Alternative chlorination | Oxalyl chloride, acid halides | For sensitive substrates | Variable |

| Purification | Extraction, drying, recrystallization | Use hexanes/ethyl acetate or ethanol | Purity >95% |

Research Findings and Considerations

- The reaction temperature and solvent choice critically affect yield and purity, with THF and controlled low temperatures offering optimal results for coupling reactions.

- The stability of sulfonyl chloride intermediates is limited; thus, they require careful handling and storage under inert atmosphere to minimize decomposition.

- Chlorination methods vary depending on substrate sensitivity; thionyl chloride remains the most widely used reagent due to operational simplicity and efficiency.

- Reaction times are generally short (1–2 hours) for coupling steps, but reaction monitoring is essential to avoid side reactions, especially involving the chlorine substituent on the pyridazine ring.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React thiophene-2-sulfonyl chloride with 6-chloropyridazine derivatives under anhydrous conditions.

- Step 2: Use polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reactivity .

- Step 3: Monitor reaction progress via thin-layer chromatography (TLC) to confirm intermediate formation .

- Step 4: Purify the final product using column chromatography or recrystallization .

Key Considerations:

- Maintain inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the sulfonyl chloride group.

- Optimize reaction time (e.g., 24–72 hours) to balance yield and by-product formation .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Assign peaks based on substituent effects. For example, pyridazine protons resonate at δ 7.5–8.5 ppm, while thiophene protons appear at δ 7.0–7.4 ppm .

- 13C NMR: Confirm sulfonyl chloride attachment via deshielded carbons near 125–135 ppm .

- Mass Spectrometry (MS): Identify the molecular ion peak (e.g., m/z 277 for C₈H₄Cl₂N₂O₂S₂) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection .

Q. Table 1. Typical Analytical Parameters

| Technique | Critical Data Points | Reference |

|---|---|---|

| 1H NMR | δ 7.5–8.5 (pyridazine), δ 7.0–7.4 (thiophene) | |

| MS | m/z 277 (M⁺) | |

| HPLC | Retention time: 8–10 min (C18 column) |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield and minimize by-products?

Methodological Answer:

- Variable Screening: Use Design of Experiments (DoE) to test solvents (e.g., THF vs. DCM), temperatures (0°C to reflux), and catalysts (e.g., triethylamine for acid scavenging) .

- Kinetic Studies: Monitor reaction progress via in-situ techniques like FT-IR or HPLC to identify rate-limiting steps .

- By-Product Analysis: Characterize impurities (e.g., hydrolyzed sulfonic acids) via LC-MS and adjust moisture control protocols .

Case Study:

A 20% yield increase was achieved by replacing THF with DCM at 40°C, reducing hydrolysis side reactions .

Q. What strategies resolve contradictions in spectroscopic data between characterization methods?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT) for chemical shifts) .

- Advanced Techniques: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

- Controlled Degradation: Perform stability studies (e.g., thermal or photolytic stress) to identify degradation products that may skew data .

Example:

Conflicting MS peaks were resolved by isolating isomers via preparative HPLC and re-analyzing with high-resolution MS .

Q. How can computational chemistry predict the environmental fate or reactivity of this compound?

Methodological Answer:

- Environmental Fate Modeling:

- Use software like EPI Suite to estimate log Kow (lipophilicity) and biodegradation potential .

- Simulate hydrolysis pathways (e.g., sulfonyl chloride → sulfonic acid) under varying pH conditions .

- Reactivity Prediction:

- Apply molecular docking to assess interactions with biological targets (e.g., enzymes for antimicrobial studies) .

- Calculate Fukui indices to identify electrophilic/nucleophilic sites for substitution reactions .

Q. Table 2. Computational Predictions

| Parameter | Predicted Value | Method | Reference |

|---|---|---|---|

| log Kow | 2.8 | EPI Suite | |

| Hydrolysis half-life (pH 7) | 48 hours | DFT |

Q. What experimental designs are suitable for studying environmental persistence or degradation pathways?

Methodological Answer:

- Lab-Scale Degradation Studies:

- Expose the compound to UV light, microbial consortia, or aqueous buffers at varying pH .

- Track degradation products via LC-MS/MS and quantify using isotope dilution .

- Ecotoxicological Testing:

- Assess toxicity to Daphnia magna or algae using OECD Test Guidelines 202/201 .

- Measure bioaccumulation factors in model organisms .

Framework:

Align experiments with the INCHEMBIOL project’s methodology for abiotic/biotic transformation studies .

Q. How can reaction mechanisms involving the sulfonyl chloride group be elucidated?

Methodological Answer:

- Mechanistic Probes:

- Use isotopic labeling (e.g., ³⁵S) to trace sulfonyl group transfer in nucleophilic substitutions .

- Perform kinetic isotope effect (KIE) studies to distinguish between SN1 and SN2 pathways .

- Theoretical Modeling:

- Simulate transition states using DFT to identify energy barriers for chloride displacement .

Example:

KIE values >1.0 confirmed an SN2 mechanism in reactions with primary amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。